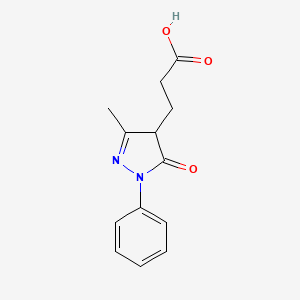
3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid” is a chemical compound with the empirical formula C11H10N2O3 . It has a molecular weight of 218.21 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=NN(C(=O)C1)c2cccc(c2)C(O)=O . The InChI key for this compound is ZAHMVJOIEBCBPB-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Fluorescent Probes for Metal Ion Detection
This compound has been utilized in the synthesis of fluorescent probes for the detection of metal ions, particularly copper ions (Cu^2+) . The synthesized probe, named MPMC, exhibits high sensitivity and selectivity towards Cu^2+ over other metal ions. It operates via the quenching of fluorescence and demonstrates good anti-interference ability. The detection limit for Cu^2+ is remarkably low at 10.23 nM , with a stoichiometric ratio of 1:1 for MPMC and Cu^2+. Additionally, the probe can be observed by the naked eye under visible light, changing from nearly colorless to yellow in the presence of Cu^2+ .
Pharmacological Activities
Compounds derived from this acid have been evaluated for their pharmacological activities. Specifically, they have been tested for anti-tuberculosis and in vitro cytotoxicity against MDA MB 231 (a breast cancer cell line). In silico molecular docking studies suggest that these compounds can be used as potential materials in pharmaceutical chemistry, with some exhibiting binding energies comparable to standard drugs like streptomycin .
Synthesis of Heterocyclic Derivatives
The compound serves as a precursor in the synthesis of various heterocyclic derivatives. These derivatives are significant due to their broad range of pharmacological properties, including antimicrobial, analgesic, anti-inflammatory, antiviral, anti-cancer, and anti-hyperglycemic activities. They are also used in dyes and electroluminescence .
Multi-Component Reactions (MCRs)
The compound is involved in multi-component reactions, which are synthetic protocols where multiple reactants combine to give a single product. These reactions are known for producing pharmaceutically active molecules and are highly efficient in synthesizing complex organic molecules .
Organocatalysis
In the realm of organic synthesis, this compound is used in conjunction with L-proline as a catalyst. L-proline is a bifunctional catalyst that facilitates various multi-component reactions, leading to the creation of novel molecules .
Solid-State Detection Methods
The compound’s derivatives have been applied in solid-state methods for detecting metal ions, such as Cu^2+, with the naked eye. This approach is both economical and convenient, allowing for the detection of metal ions on pre-treated paper under sunlight and UV light .
Direcciones Futuras
The development of efficient and green synthetic routes for the synthesis of libraries of heterocyclic compounds like this one is of great importance to synthetic and medical chemists . Nitrogen-containing heterocycles are widely found in nature and exhibit many useful biological and pharmacological activities . Therefore, the design and development of new MCR reactions for the synthesis of diverse bioactive small molecules, especially heterocyclic molecules with potential bioactive skeletons, have received considerable attention .
Mecanismo De Acción
- In silico molecular docking studies against protein receptors PDB: 4BFT (anti-TB) and PDB: 6VJ3 (cytotoxicity) were conducted, suggesting potential binding interactions .
Target of Action
Biochemical Pathways
Its potential as a pharmaceutical material awaits validation through rigorous investigations . 🌟
Propiedades
IUPAC Name |
3-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZAQXPOIZJOJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389218 |
Source


|
| Record name | 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid | |
CAS RN |
23582-68-5 |
Source


|
| Record name | 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)
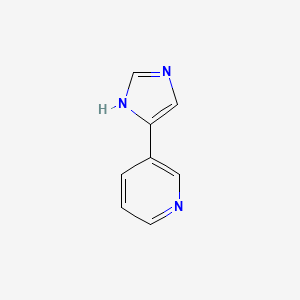
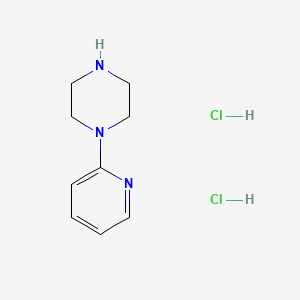

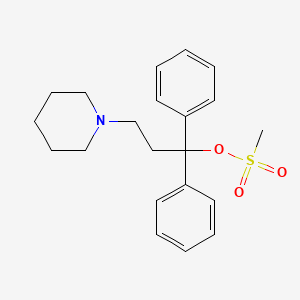
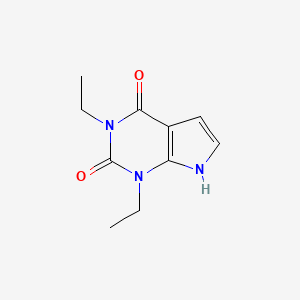

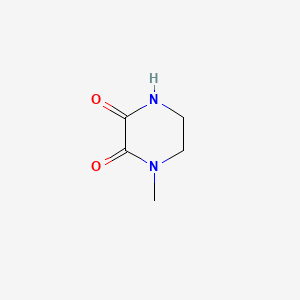
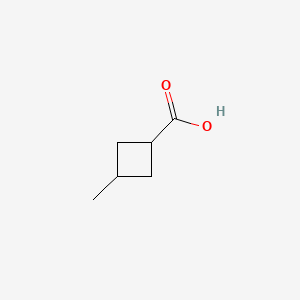
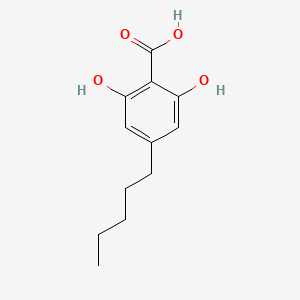
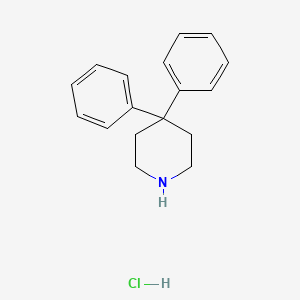


![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)